5,9-Dimethyl-4,8-decadienal, (4E)-

描述

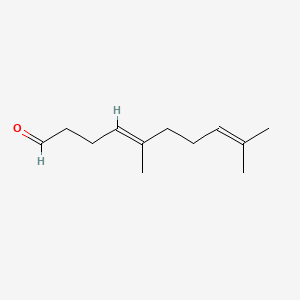

Chemical Identity: 5,9-Dimethyl-4,8-decadienal, (4E)- (CAS 762-26-5) is an α,β-unsaturated aldehyde with the molecular formula C₁₂H₂₀O, a molecular weight of 180.291 g/mol, and a single stereoisomeric double bond at the 4E position . It is also known by trade names such as Geraldehyde or Marine decadienal .

Applications: Primarily used as a fragrance ingredient, it imparts fruity, marine-like notes in cosmetics, detergents, soaps, and tobacco products . Its high odor activity value (OAV >1) in cigars highlights its role in enhancing fruity and woody aromas .

Regulatory Status: The International Fragrance Association (IFRA) sets usage limits for this compound across 12 product categories, based on safety assessments by the Research Institute for Fragrance Materials (RIFM) .

Structure

3D Structure

属性

CAS 编号 |

18445-88-0 |

|---|---|

分子式 |

C12H20O |

分子量 |

180.29 g/mol |

IUPAC 名称 |

(4E)-5,9-dimethyldeca-4,8-dienal |

InChI |

InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |

InChI 键 |

MMLYERLRGHVBEK-XYOKQWHBSA-N |

手性 SMILES |

CC(=CCC/C(=C/CCC=O)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC=O)C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Geraldehyde can be synthesized through various methods, including the oxidation of primary alcohols and the cleavage of alkenes. One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to produce aldehydes .

Industrial Production Methods: In industrial settings, Geraldehyde is produced by the controlled oxidation of specific hydrocarbons. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is then stabilized with antioxidants such as BHT to prevent degradation during storage .

化学反应分析

Types of Reactions: Geraldehyde undergoes various chemical reactions, including:

Oxidation: Geraldehyde can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to primary alcohols.

Substitution: Geraldehyde can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like ammonia (NH₃) and amines are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted aldehydes and related compounds.

科学研究应用

Geraldehyde has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Employed in the study of biochemical pathways and as a model compound for studying aldehyde reactivity.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the formulation of fragrances, personal care products, and household items due to its stability and pleasant odor

作用机制

The mechanism of action of Geraldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways where aldehydes play a role in enzyme catalysis and metabolic processes. The compound’s aldehydic nature also allows it to participate in redox reactions, influencing cellular oxidative states .

相似化合物的比较

Structural Analogs in Fragrance Chemistry

The following table compares key aldehydes used in fragrances:

Key Observations :

- Odor Potency : 5,9-Dimethyl-4,8-decadienal exhibits a higher OAV than β-damascone and 2-hexenal in cigar aroma studies, indicating superior potency in trace amounts .

- Structural Features : The conjugated diene system (4E,8E) and methyl branching in 5,9-Dimethyl-4,8-decadienal enhance its stability and hydrophobicity compared to linear aldehydes like decanal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。